molecular formula C16H16N2O4 B605338 alpha-RA-F CAS No. 1260239-23-3

alpha-RA-F

Cat. No.: B605338
CAS No.: 1260239-23-3
M. Wt: 300.31
InChI Key: VIBGZWUSHYPKCT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-RA-F is a modulator of collagen synthesis and matrix metalloproteinases (MMPs) expression levels. It acts by boosting collagen synthesis and reducing MMPs expression levels in human fibroblasts without cytotoxicity.

Scientific Research Applications

Role in Development and Tissue Maintenance

Retinoic acid (RA), including alpha-RA-F, plays a crucial role in development, growth, and maintenance of specific tissues. This is mediated by nuclear receptors like RAR alpha, beta, and gamma. Studies have shown that disruption of the RAR alpha gene in mice leads to postnatal lethality and testis degeneration, indicating its significant role in transmitting the RA signal and suggesting a genetic redundancy in its function (Lufkin et al., 1993).

Influence on Gene Expression and Differentiation

RA impacts gene expression and cellular differentiation. For instance, in F9 teratocarcinoma cells, RA induces the expression of Hepatocyte Nuclear Factor-1 beta (HNF-1 beta), highlighting its regulatory role downstream of primary RA-response genes and suggesting interactive developmental functions (Kuo et al., 1991). Additionally, differences in the regulation of RAR alpha and beta genes hint at their distinct roles in mediating RA's varied biological effects, with RAR beta being a primary target for RA (Thé et al., 1989).

Applications in Cancer Therapy

This compound has been researched for its applications in cancer therapy. For example, retinoids like RA have shown antitumor activity in various cancer cell lines and have been used in clinical studies for treating adult and pediatric tumors. Retinoids act by inducing differentiation or growth inhibition through specific nuclear receptors, demonstrating potential in oncologic therapeutic indications (Smith et al., 1992).

Role in Radiobiological Effects

This compound is also studied in the context of radiobiological effects, particularly in targeted alpha therapy for advanced cancers. For instance, Ra-223, an alpha-emitter, has been used to study its biological effects on various tumor cell lines, highlighting the significance of α-radiation in inducing DNA double-strand breaks, cell cycle arrest, and ultimately cell death (Bannik et al., 2019).

Receptor-specific Alterations in RA-mediated Differentiation

The targeted disruption of RAR alpha and gamma leads to receptor-specific alterations in RA-mediated differentiation and RA metabolism. This suggests that each RAR subtype may perform specific functions, and their absence can have distinct impacts on the expression of RA-responsive genes (Boylan et al., 1995).

Properties

CAS No.

1260239-23-3

Molecular Formula

C16H16N2O4

Molecular Weight

300.31

IUPAC Name

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3,5-dihydroxybenzamide

InChI

InChI=1S/C16H16N2O4/c17-15(21)14(6-10-4-2-1-3-5-10)18-16(22)11-7-12(19)9-13(20)8-11/h1-5,7-9,14,19-20H,6H2,(H2,17,21)(H,18,22)/t14-/m0/s1

InChI Key

VIBGZWUSHYPKCT-AWEZNQCLSA-N

SMILES

OC1=CC(C(N[C@H](C(N)=O)CC2=CC=CC=C2)=O)=CC(O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-RA-F;  alpha RA F;  alphaRAF;  α-RA-F;  α RA F;  αRAF; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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